molecular formula C14H10Cl4O2 B1295384 1,2-Bis(2,4-dichlorophenoxy)ethane CAS No. 6339-70-4

1,2-Bis(2,4-dichlorophenoxy)ethane

Cat. No.: B1295384
CAS No.: 6339-70-4
M. Wt: 352 g/mol
InChI Key: UWGCTYZENHHSID-UHFFFAOYSA-N
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Description

Context and Significance within Chlorinated Organic Chemistry

Within the realm of chlorinated organic chemistry, 1,2-Bis(2,4-dichlorophenoxy)ethane is recognized as a halogenated ether. The presence of multiple chlorine atoms on the phenyl rings significantly influences its chemical reactivity, polarity, and potential for further functionalization. Its synthesis and reactions are emblematic of the broader chemistry of aromatic ethers and chlorinated hydrocarbons. The study of such compounds is crucial for understanding structure-activity relationships, degradation pathways of environmental pollutants, and for the development of new synthetic methodologies.

Overview of Scientific Research Applications of the Compound

The scientific inquiry into this compound spans several disciplines, highlighting its versatility as a research chemical.

A primary application of this compound in academic and industrial research is its role as a chemical intermediate. Its structure, featuring two reactive phenoxy groups, allows for its use as a building block in the synthesis of more complex molecules. While specific, widely published synthetic routes originating from this compound are not extensively documented in readily available literature, its potential as a precursor is recognized. For instance, related patent literature describes the synthesis of analogs of (2,4-dichlorophenoxy)acetic acid, suggesting a landscape of similar chemical transformations where this compound could theoretically be employed. researchgate.net

The biological activities of this compound have been a subject of scientific investigation. Research in this area explores the interactions of the compound with biological molecules and cellular pathways. While detailed mechanistic studies are not as abundant as for its herbicidal analog 2,4-D, the compound is noted for its potential biological effects.

Animal studies have been conducted to understand its toxicological profile. For example, investigations in animal models have explored dose-dependent effects, noting that higher doses can lead to organ-specific toxicity.

In the sphere of industrial chemistry and material science, this compound is noted for its application in the production of various chemicals and materials. The robust nature of the dichlorophenoxy groups, coupled with the flexible ethane (B1197151) linker, makes it a candidate for incorporation into polymeric structures or as a component in specialty chemical formulations. Research in this area would focus on how the inclusion of this molecule affects the physical and chemical properties of the resulting materials, such as thermal stability or flame retardancy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGCTYZENHHSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212800
Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
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Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6339-70-4
Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
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Record name 6339-70-4
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Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,2-Bis(2,4-dichlorophenoxy)ethane

The primary industrial synthesis of this compound involves the Williamson ether synthesis, a well-established method for forming ethers. This process is characterized by the reaction of a phenoxide with a primary alkyl halide.

Reaction of 2,4-Dichlorophenol (B122985) with Ethylene (B1197577) Dichloride

The synthesis of this compound is achieved through the reaction of 2,4-dichlorophenol with ethylene dichloride (1,2-dichloroethane). In this nucleophilic substitution reaction, two molecules of 2,4-dichlorophenol, acting as the nucleophile after deprotonation, displace the chloride ions from ethylene dichloride. The reaction is typically performed in the presence of a base, which deprotonates the phenolic hydroxyl group to form the more reactive 2,4-dichlorophenoxide ion. This anion then attacks the electrophilic carbon atoms of ethylene dichloride, leading to the formation of the ether linkages and producing the final product. The process is generally carried out under reflux conditions to ensure the reaction proceeds to completion.

Catalytic Systems and Reaction Conditions

The key to the synthesis of this compound is the use of a base to facilitate the formation of the phenoxide ion. Commonly used bases include strong alkali hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is often conducted in a suitable solvent that can dissolve the reactants and facilitate the reaction, though specific solvent systems can vary. Reflux conditions, meaning the reaction is run at the boiling point of the solvent with continual condensation and return of the solvent vapors, are employed to maintain a high reaction temperature and drive the synthesis. While the base is a reactant in the deprotonation step, it can be considered part of the catalytic system that enables the etherification.

Precursor Synthesis via Chlorination of Phenol (B47542)

The crucial precursor, 2,4-dichlorophenol, is itself synthesized from phenol through electrophilic aromatic substitution. researchgate.netgoogle.com The direct chlorination of phenol using chlorine gas can produce a mixture of chlorinated phenols, including 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, and 2,6-dichlorophenol. researchgate.netrsc.org To enhance the selectivity towards the desired 2,4-dichlorophenol isomer, various catalytic systems are employed.

Several methods have been developed to optimize the synthesis of 2,4-dichlorophenol:

Combined Catalysts: The use of a Lewis acid, such as aluminum chloride (AlCl₃), in combination with an organic auxiliary agent like diphenyl sulfide (B99878) can selectively guide the chlorination of monochlorophenols to 2,4-DCP. researchgate.netgoogle.com This method can yield a product with over 96% purity in a single step without extensive purification. google.com

Oxychlorination: An alternative, environmentally conscious approach is the oxychlorination of phenol. rsc.orgresearchgate.net This method uses hydrogen chloride as the chlorine source and an oxidant like hydrogen peroxide. Catalysts such as manganous(II) sulfate (B86663) (MnSO₄) have shown high activity and selectivity for 2,4-dichlorophenol under mild, water-based conditions. rsc.orgresearchgate.net

Regioselective Chlorination: A general procedure involves reacting melted phenol with sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst like AlCl₃. chemicalbook.com This reaction, typically run at room temperature and then warmed, can achieve a high yield of 2,4-dichlorophenol. chemicalbook.com

Below is a table summarizing various catalytic systems for the synthesis of 2,4-dichlorophenol from phenol.

Catalyst SystemChlorinating AgentKey FeaturesYield of 2,4-DCP
AlCl₃ and Poly(alkylene sulfide)SO₂Cl₂Regioselective; reaction at 25-55°C. chemicalbook.com93.3% chemicalbook.com
Lewis Acid and Organic AuxiliaryCl₂High selectivity; one-step synthesis to >96% purity. google.com>96% google.com
MnSO₄HCl / H₂O₂High activity and selectivity under mild, aqueous conditions. rsc.orgresearchgate.netHigh selectivity researchgate.net
Combined Catalyst (e.g., AlCl₃/DPS)Cl₂Selectively chlorinates monochlorophenols to 2,4-DCP. researchgate.netIncreased selectivity researchgate.net

Chemical Reactivity and Derivatization Pathways

This compound can undergo several chemical transformations, primarily involving its aromatic rings and the chlorine substituents.

Oxidation Reactions and Quinone Formation

The phenoxy groups in this compound can be susceptible to oxidation. Under specific oxidative conditions, the aromatic rings can be transformed into quinone structures. Quinones are a class of cyclic organic compounds containing a fully conjugated cyclic dione (B5365651) structure. The formation of quinones from phenolic compounds typically involves the oxidation of the phenol to a phenoxy radical, followed by further oxidation and rearrangement. High-potential quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are known stoichiometric reagents for such oxidations, often proceeding through a hydride abstraction mechanism. nih.gov In the context of this compound, oxidation would likely lead to the formation of chlorinated benzoquinone derivatives.

Reduction Processes to Less Chlorinated Derivatives

The chlorine atoms on the aromatic rings of this compound can be removed through reduction processes, leading to less chlorinated derivatives. This type of reaction, known as reductive dechlorination or hydrogenolysis, involves the replacement of a halogen atom with a hydrogen atom. nih.gov Such reactions are often observed in the degradation of chlorinated aromatic compounds. For instance, the reductive dechlorination of similar compounds like 1,2-dichloroethane (B1671644) can proceed via mechanisms like dihalo-elimination to form ethylene or hydrogenolysis to yield chloroethane (B1197429) and subsequently ethane (B1197151). nih.gov For this compound, a stepwise reduction could potentially yield derivatives with fewer chlorine atoms on the phenyl rings, ultimately leading to 1,2-diphenoxyethane (B93615) if all chlorine atoms are removed.

Nucleophilic Substitution Reactions of Chlorine Atoms on Phenoxy Groups

The chlorine atoms attached to the aromatic rings of this compound are, in principle, susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion. However, the feasibility and rate of SNAr reactions are highly dependent on the electronic environment of the aromatic ring.

The generally accepted mechanism for nucleophilic aromatic substitution proceeds in two steps: the addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, which restores the aromaticity of the ring. libretexts.org For this mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance or induction. libretexts.org

In the case of this compound, each aromatic ring possesses three substituents: two chlorine atoms and an ether linkage. The key factors influencing the reactivity towards nucleophiles are summarized in the table below.

Substituent/FactorElectronic EffectInfluence on Nucleophilic Aromatic Substitution (SNAr)Position Relative to Leaving Group
ChlorineInductively withdrawing; weakly deactivating by resonanceActivates the ring towards nucleophilic attack by withdrawing electron density.One is the leaving group; the other is ortho or para to it.
Ether Oxygen (-OR)Inductively withdrawing; strongly activating by resonanceOverall, it is an electron-donating group, which deactivates the ring towards nucleophilic attack.Para to one chlorine, meta to the other.
Overall Ring ActivationAmbivalentThe activating effect of the chlorine atoms is counteracted by the deactivating effect of the ether group, making the ring not sufficiently electron-poor.N/A

The chlorine atoms themselves are electron-withdrawing through induction, which does make the ring more susceptible to nucleophilic attack than unsubstituted benzene. masterorganicchemistry.com However, the ether oxygen is a powerful electron-donating group by resonance, which increases the electron density on the ring and thus deactivates it towards nucleophiles. This deactivating effect is a significant barrier to the SNAr reaction. For a nucleophilic substitution to occur, the stabilizing influence of electron-withdrawing groups must overcome the destabilizing effect of electron-donating groups. libretexts.org In prototypical SNAr reactions, very strong electron-withdrawing groups like nitro groups (NO₂) are required to achieve significant reaction rates. libretexts.orgyoutube.com

A review of the scientific literature reveals a lack of specific studies or documented examples of nucleophilic substitution reactions involving the chlorine atoms on the phenoxy groups of this compound. While theoretically possible under harsh conditions, the electronic nature of the substituted phenyl rings makes this transformation challenging and likely unfavorable compared to other aromatic systems that are more activated towards nucleophilic attack.

Synthesis and Characterization of Ligands and Coordination Complexes

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Molecules that can act as ligands must possess at least one donor atom with a lone pair of electrons to form a coordinate bond with the metal. Bidentate ligands are those that have two donor atoms, allowing them to bind to the metal at two points.

The structure of this compound includes two ether oxygen atoms, each with two lone pairs of electrons. These oxygen atoms represent potential donor sites. The ethane bridge connecting the two phenoxy groups provides flexibility, potentially allowing the two oxygen atoms to coordinate to a single metal center in a chelating fashion, forming a seven-membered ring.

Structural FeaturePotential as a LigandConsiderations
Donor AtomsTwo ether oxygen atoms, each with lone pairs.Ether oxygens are generally weak donors compared to nitrogen or phosphorus atoms.
BackboneA flexible ethane bridge connects the two potential donor sites.The flexibility could allow for chelation to a metal center.
Steric HindranceThe bulky 2,4-dichlorophenyl groups may sterically hinder the approach of the oxygen atoms to a metal center.The steric bulk could prevent or weaken the formation of a stable complex.
Electronic EffectsThe electron-withdrawing chlorine atoms reduce the electron density on the phenyl rings and, to a lesser extent, on the ether oxygens.Reduced electron density on the oxygen atoms would decrease their basicity and ability to donate to a metal.

Despite these structural features that suggest a potential, albeit weak, capacity to act as a bidentate ligand, an extensive search of the chemical literature did not yield any reports on the synthesis and characterization of coordination complexes involving this compound as a ligand. The use of similar backbone structures, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), is common in coordination chemistry, but these ligands possess much stronger donor atoms (phosphorus) than the ether oxygens of the title compound. wikipedia.org The combination of weak donor atoms (ether oxygens), reduced basicity due to electronic effects, and potential steric hindrance from the dichlorophenyl groups likely makes this compound a poor ligand for forming stable coordination complexes.

Scientific Article on this compound Unattainable Due to Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature and environmental databases, it has been determined that there is insufficient specific data to generate a detailed article on the environmental fate and degradation mechanisms of the chemical compound This compound (CAS No. 6339-70-4) as per the requested outline.

The requested article structure included in-depth sections on:

Environmental Distribution and Persistence Dynamics , including its detection in global ecosystems, persistence in aquatic and terrestrial environments, and its transport and partitioning behavior.

Abiotic Degradation Processes , with a focus on its photolytic transformation mechanisms and hydrolytic degradation pathways.

Without specific data on its detection in various environmental compartments, half-life in soil and water, partitioning coefficients, or byproducts of photolytic and hydrolytic degradation, any attempt to write the article would result in a document lacking the required scientific accuracy, detail, and sourcing.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” according to the provided outline cannot be completed at this time.

Environmental Fate and Degradation Mechanisms

Biotic Degradation Processes

While comprehensive studies detailing the complete biotic degradation of 1,2-Bis(2,4-dichlorophenoxy)ethane are limited, the degradation of structurally related diaryl ethers and phenoxy herbicides has been investigated, providing insights into potential pathways.

Microbial Metabolism and Biotransformation

Specific microbial metabolism studies on this compound are not extensively documented in publicly available scientific literature. However, the degradation of similar halogenated diaryl ethers is known to be carried out by specialized microorganisms. nih.gov For these types of compounds, degradation can occur under both aerobic and anaerobic conditions. nih.gov Aerobic degradation often involves the cleavage of the ether bond, a critical step in the breakdown of the molecule. nih.gov Anaerobic processes, particularly with methanogenic consortia, have been shown to be effective in the dehalogenation of polyhalogenated diaryl ethers. nih.gov

It is known that this compound can degrade upon exposure to light and heat. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products, with 2,4-dichlorophenol (B122985) being a known example. High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis) is utilized to quantify the persistence of the compound in aqueous solutions under UV light.

Role of Specific Microbial Consortia in Degradation

Detailed studies identifying specific microbial consortia responsible for the degradation of this compound are scarce. However, research on related compounds provides clues. For instance, various bacteria, including species from the genera Acinetobacter, Cupriavidus, Nocardioides, and Streptomyces, as well as fungi like Penicillium, have been isolated for their ability to cleave the ether bond of a model lignin (B12514952) compound, 2-phenoxyacetophenone. nih.gov It is plausible that similar consortia could play a role in the breakdown of this compound. Anaerobic methanogenic consortia have also demonstrated the capacity to dehalogenate polyhalogenated diaryl ethers. nih.gov

Enzyme-Mediated Degradation Mechanisms

The enzymatic mechanisms for the degradation of this compound have not been specifically elucidated. For other diaryl ethers, non-specific enzymes like lignin peroxidases produced by certain fungi can transform chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov The cleavage of the ether bond is a key enzymatic step. For example, some bacteria have been shown to oxidatively cleave the ether bond of 2-phenoxyacetophenone. nih.gov In the case of this compound, it is known to inhibit cytochrome P450 enzymes, which are vital for the metabolism of various substances.

Environmental Interaction Studies

The interaction of this compound with environmental matrices like soil and aquatic systems is crucial for understanding its fate and transport.

Interaction with Soil Components and Mineral Surfaces

Specific data on the interaction of this compound with soil components and mineral surfaces is limited. However, a 1954 report mentions the sorption of gases on surfaces in the context of this compound, suggesting some level of interaction with solid phases. wikimedia.org

Influence on Aquatic Ecosystem Dynamics

The presence of this compound in aquatic environments is a significant concern due to its toxicity to aquatic life.

Aquatic Toxicity

Studies have indicated that this compound can be toxic to aquatic organisms at concentrations as low as 10 µg/L. Such toxicity can lead to disruptions in the food web and a reduction in species diversity. Ecotoxicity can be evaluated using standard assays such as Daphnia magna or algal growth inhibition tests.

Interactive Data Table: Aquatic Toxicity of this compound

Test OrganismEffect ConcentrationObservation
Aquatic Life Forms10 µg/LToxic effects observed
Daphnia magnaNot SpecifiedUsed in ecotoxicity assays
AlgaeNot SpecifiedUsed in growth inhibition tests

Data is based on available, limited reports and may not represent a comprehensive toxicological profile.

Advanced Analytical Techniques for Detection and Characterization

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation and analysis of 1,2-Bis(2,4-dichlorophenoxy)ethane and its derivatives from complex mixtures. Gas and liquid chromatography, often coupled with mass spectrometry, provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification of volatile and semi-volatile degradation products of this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, which serves as a "fingerprint" for its identification.

A key degradation product of this compound is 2,4-dichlorophenol (B122985). GC-MS is particularly well-suited for identifying such volatile degradation products. For instance, in the analysis of water samples, after appropriate extraction and derivatization steps, GC-MS can be used to identify and quantify 2,4-dichloroanisole, a methylated derivative of a potential degradation product. epa.gov The use of specific ion monitoring (SIM) in GC-MS enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of these compounds. epa.gov

Table 1: GC-MS Parameters for the Analysis of 2,4-Dichlorophenoxyacetic Acid (as methyl ester) in Water

ParameterValue
Instrument Gas Chromatograph with Mass Spectrometer (GC/MS)
Column Durabond-1 (15 m x 0.25 mm, 0.25 µm film thickness) with a Stabilwax pre-column (1 m x 0.25 mm, 0.25 µm film thickness)
Oven Program 60°C for 2 min, then to 150°C at 10°C/min, then to 200°C at 45°C/min, then to 240°C at 10°C/min, hold for 2 min
Injection 2 µL
Detection Selected Ion Monitoring (SIM)
Quantitation Ion m/z 234
Qualifier Ions m/z 236, m/z 199
Limit of Quantitation (LOQ) 0.001 mg/L

This data is based on a method for the analysis of 2,4-D methyl ester, a related compound, and provides an example of typical GC-MS conditions. epa.gov

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet/visible (UV/Vis) detector is a widely used and versatile technique for the quantification of this compound in aqueous samples. This method is particularly useful for monitoring the persistence of the compound under various conditions, such as exposure to UV light.

In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. As the separated components elute from the column, they pass through a UV/Vis detector. Compounds that absorb light in the UV/Vis region will generate a signal, and the intensity of this signal is proportional to the concentration of the compound.

For the analysis of compounds related to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a C18 column is often employed for separation. deswater.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer, and the UV detector is set to a wavelength where the analyte exhibits maximum absorbance. deswater.comnih.gov For instance, the maximum absorption wavelength for 2,4-D has been reported to be 283 nm and 230 nm in different studies. deswater.comnih.gov

Table 2: HPLC-UV/Vis Method Parameters for the Determination of 2,4-Dichlorophenoxyacetic Acid

ParameterValueReference
Column XDB-C18 nih.gov
Mobile Phase Acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) (containing 0.1% formic acid) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 230 nm nih.gov
Calibration Range 0.1–400 mg/L nih.gov
Column 100-5-C18 (250 mm × 4.6 mm) deswater.com
Mobile Phase Acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v) deswater.com
Flow Rate 1 mL/min deswater.com
Detection Wavelength 283 nm deswater.com
Limit of Detection 0.004 µg/L deswater.com
Limit of Quantification 0.01 µg/L deswater.com

The data presented is for the related compound 2,4-dichlorophenoxyacetic acid and illustrates typical HPLC-UV/Vis conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), have become indispensable for the analysis of chlorophenoxy acid herbicides and their degradation products, including those related to this compound. lcms.cznih.govbac-lac.gc.ca These techniques offer superior sensitivity and selectivity compared to HPLC-UV, allowing for the detection and quantification of analytes at very low concentrations in complex matrices. nih.gov

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. After separation in the LC column, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. The ions are then separated by their mass-to-charge ratio and detected. In LC-MS/MS, specific parent ions are selected and fragmented, and the resulting product ions are monitored, providing an even higher degree of certainty in identification and quantification. bac-lac.gc.ca

For the analysis of acidic herbicides like those related to this compound, LC-MS/MS is often performed in negative ion electrospray ionization (ESI) mode. nih.govbac-lac.gc.ca This is because these compounds readily form negative ions. The use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure can be employed for sample preparation from various food matrices. nih.gov

Table 3: LC-MS/MS Method Details for the Determination of Acid Herbicides

ParameterValueReference
Technique Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Sample Preparation Modified QuEChERS extraction nih.gov
Ionization Mode Fast switching between positive and negative electrospray ionization nih.gov
Average Recovery 95% (for most compounds) nih.gov
Precision (RSD) 8% nih.gov
Method Detection Limits < 10 ng/g nih.gov
Technique Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) bac-lac.gc.ca
Ionization Mode Negative ion electrospray bac-lac.gc.ca
Detection Limits 1 to 20 ng/L (in extracted surface water) bac-lac.gc.ca

This information is based on methods for a range of acid herbicides and demonstrates the capabilities of LC-MS/MS for such analyses.

Spectroscopic and Electrochemical Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and concentration of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, while UV-Vis spectroscopy is effective for monitoring the compound's persistence in aqueous environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound and its derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms within the molecule, allowing for the complete assembly of the molecular structure. researchgate.netomicsonline.org Modern NMR techniques, combined with advanced instrumentation, can facilitate the structural elucidation of new organic compounds with very small sample amounts. researchgate.net

UV-Vis Spectroscopy for Aqueous Persistence Monitoring

UV-Vis spectroscopy is a straightforward and cost-effective method for monitoring the concentration of compounds that absorb ultraviolet or visible light in aqueous solutions. nih.gov This technique is particularly useful for tracking the persistence of this compound in water and studying its degradation kinetics under various conditions, such as exposure to UV radiation.

The principle behind UV-Vis spectroscopy is that molecules absorb light at specific wavelengths, causing the excitation of electrons to higher energy levels. The amount of light absorbed is directly proportional to the concentration of the absorbing species in the solution, a relationship described by the Beer-Lambert law.

For compounds related to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), characteristic absorption bands are observed in the UV region of the electromagnetic spectrum. researchgate.net For 2,4-D, absorption bands have been reported at approximately 200 nm, 229 nm, and 283 nm. researchgate.net By monitoring the decrease in the intensity of these absorption bands over time, the degradation of the compound can be quantified. researchgate.net Recent advancements have explored in situ UV-Vis spectroscopy coupled with algorithmic strategies to quantitatively monitor heterogeneous reactions in aqueous phases, which could be applied to study the interaction of this compound with other materials in water. nih.govnih.gov

Cyclic Voltammetry and Electrochemical Techniques for Complexes

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of chemical species. While direct studies on this compound complexes are not prevalent in the reviewed literature, the principles of CV can be understood from its application to analogous and related compounds, such as phenoxy acid herbicides and metal complexes.

The technique involves applying a linearly cycling potential ramp to an electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information about the electrochemical processes. For instance, studies on platinum(IV) complexes demonstrate that CV can reveal irreversible reduction processes, which are crucial for understanding their activation mechanisms in various environments. semanticscholar.org The reduction potentials derived from CV plots are indicative of the compound's susceptibility to reduction. semanticscholar.org

In the context of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to this compound, electrochemical methods are vital for detection. iapchem.org The detection often relies on the electrochemical redox electron transfer reactions of the molecule. iapchem.org However, since the phenoxyacetic acid structure itself can be electrochemically inactive, a common strategy involves converting it into an electroactive form, for example, through nitration, before analysis. scielo.org.za

Various modified electrodes, such as glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed carbon electrodes (SPCE), have been developed to enhance the sensitivity and selectivity of voltammetric detection for these types of compounds. iapchem.orgnih.gov The interaction of herbicides like 2,4-D with biological molecules such as DNA has also been investigated using electrochemical techniques, where changes in the oxidation signals of DNA bases (e.g., guanine) upon interaction with the herbicide are monitored. nih.gov

Table 1: Examples of Electrochemical Parameters for Related Compounds Determined by Voltammetry

Compound/Complex TypeElectrode SystemTechniqueKey Findings (e.g., Potential)Reference
Platinum(IV) ComplexesGlassy Carbon ElectrodeCyclic VoltammetryIrreversible reduction process from Pt(IV) to Pt(II). semanticscholar.org
2,4-DPencil Graphite Electrode (PGE)Differential Pulse VoltammetryInvestigated interaction with DNA by monitoring guanine (B1146940) oxidation signal. nih.gov
Nitrated 2,4-DBismuth Film Modified SPCECyclic VoltammetryReduction peaks observed around -300 to -500 mV. scielo.org.za
Diruthenium(II,III) Complexes-Cyclic & Square-Wave VoltammetryAssessed redox potentials of the metal centers. researchgate.net

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for the accurate quantitative analysis of trace-level compounds like this compound in complex environmental matrices. This section explores two prominent extraction techniques: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Solid Phase Extraction (SPE).

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) from Aqueous Matrices

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a sample preparation technique that leverages the salting-out phenomenon to separate a water-miscible organic solvent from an aqueous phase. sci-hub.boxnih.gov The addition of a high concentration of salt to the aqueous sample decreases the solubility of the organic solvent (e.g., acetonitrile), causing it to form a distinct layer that can be easily collected for analysis. sci-hub.boxdeswater.com This method is recognized for its simplicity, speed, cost-effectiveness, and reduced environmental impact compared to traditional liquid-liquid extraction (LLE) and SPE. sci-hub.box

For the analysis of polar pesticides like phenoxy herbicides in water, SALLE has proven to be a highly efficient method. deswater.comresearchgate.net The procedure typically involves mixing the aqueous sample with a water-miscible solvent, followed by the addition of a salt to induce phase separation. deswater.com The analytes of interest partition into the organic phase, which can then be directly analyzed, often by High-Performance Liquid Chromatography (HPLC). sci-hub.boxdeswater.com

Key parameters that are optimized to maximize extraction efficiency include the choice and volume of the organic solvent, the type and concentration of the salt, and the pH of the sample solution. deswater.comresearchgate.net For instance, in the extraction of 2,4-D, acetonitrile is often selected as the extraction solvent due to its high polarity and ability to achieve high extraction efficiency. deswater.com The sample is typically acidified to ensure the herbicide is in its non-ionized form, enhancing its partitioning into the organic solvent. deswater.com

Table 2: Performance Data for SALLE Method in the Analysis of 2,4-D from Water Samples

ParameterOptimized Condition/ValueReference
Extraction SolventAcetonitrile (1 mL) deswater.com
Sample Volume4 mL deswater.com
Sample pH2 deswater.com
Salting-Out Agent5% w/v Sodium Chloride deswater.com
Extraction Efficiency99.69% deswater.com
Linearity Range0.01–50 µg/L deswater.com
Limit of Detection (LOD)0.004 µg/L deswater.com
Limit of Quantification (LOQ)0.01 µg/L deswater.com
Recoveries in Real Samples95.98% – 115% deswater.com

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely adopted and robust technique for the pre-concentration and purification of analytes from various matrices, including water, soil, and sediment. nih.govnih.gov The method is particularly effective for isolating phenoxy acid herbicides from environmental samples prior to chromatographic analysis. nih.govnih.gov

The SPE process involves passing a liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The target analytes are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. nih.gov Key advantages of SPE over traditional LLE include shorter extraction times, reduced solvent consumption, elimination of emulsion formation, and the potential for automation. nih.govca.gov

The selection of the sorbent material is critical for achieving high recovery rates. For phenoxy acids, polymeric sorbents, such as polystyrene-divinylbenzene, are commonly used due to their high capacity and stability across a wide pH range. nih.gov Graphitized carbon black (GCB) cartridges are also effective. nih.gov The pH of the water sample is a crucial parameter; it is typically adjusted to an acidic value (e.g., pH 2-3) to ensure that the phenoxy acid herbicides are in their undissociated form, which promotes stronger retention on nonpolar sorbents. nih.govcapes.gov.br

Following sample loading, the cartridge is often washed to remove co-extracted interferences before the final elution of the target compounds. The choice of elution solvent depends on the sorbent and analyte properties, with methanol, often modified with a base like ammonia, being a common choice for eluting acidic herbicides from polymeric sorbents. nih.gov

Table 3: Comparative Findings of SPE Methods for Phenoxy Acid Herbicides in Water

Sorbent TypeSample VolumeElution SolventAverage RecoveryLimit of Detection (LOD)Reference
Polystyrene-based polymer200 mLMethanol with 5% NH₃>90%0.02 µg/L nih.gov
Oasis MCX cartridge40 mLMethanol, then ethyl acetate-0.10 µg/L (LOQ) epa.gov
Graphitized Carbon Black (GCB)500 mL->85%<0.1 ng/L nih.gov
Strata-X Polymeric500 mLAcetonitrile, then Methanol71% - 118%0.08 - 4.7 ng/L nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional structure, energy, and vibrational modes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1,2-Bis(2,4-dichlorophenoxy)ethane, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are used to determine the molecule's optimized geometry and energetic profile. These calculations predict the most stable arrangement of atoms by finding the minimum energy state on the potential energy surface.

The optimized geometry defines crucial parameters such as bond lengths, bond angles, and dihedral angles. While direct experimental data for this specific molecule is limited, theoretical values can be predicted based on DFT studies of analogous compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). mdpi.comresearchgate.net The calculations would solve the Schrödinger equation for the molecule, providing a detailed understanding of its electronic distribution and stability.

Table 1: Predicted Geometric Parameters for this compound using DFT Note: These are illustrative values based on standard bond lengths and data from analogous structures.

ParameterAtom Pair/TripletPredicted Value
Bond Length C-C (ethane)~ 1.54 Å
C-H (ethane)~ 1.09 Å
C-O (ether)~ 1.36 Å
C=C (aromatic)~ 1.40 Å
C-Cl~ 1.74 Å
Bond Angle O-C-C (ethane)~ 109.5°
C-O-C (ether)~ 118°
Cl-C-C (aromatic)~ 120°

The ethane (B1197151) bridge in this compound allows for rotation around the central carbon-carbon single bond, leading to different spatial arrangements known as conformations. nih.gov A conformational analysis, typically performed by systematically rotating the O-C-C-O dihedral angle and calculating the energy at each step, reveals the molecule's potential energy surface (PES).

For 1,2-disubstituted ethanes, the primary conformations of interest are the staggered forms (anti and gauche) and the eclipsed forms. nih.govrsc.orgyoutube.com

Anti Conformation: The two bulky 2,4-dichlorophenoxy groups are positioned 180° apart. This arrangement minimizes steric hindrance and is predicted to be the most stable, lowest-energy conformer.

Gauche Conformation: The substituents are 60° apart. While this is a stable, staggered conformation, the proximity of the large dichlorophenoxy groups would introduce steric strain, making it higher in energy than the anti form. youtube.com

Eclipsed Conformation: The substituents overlap (0° or 120° dihedral angles), leading to maximal torsional strain and representing energy maxima on the PES. These are transition states between the staggered conformers. nih.gov

The relative energy differences between these conformers determine their population at a given temperature. Due to the significant steric bulk of the substituents, the energy barrier for rotation is expected to be substantial, with the vast majority of molecules adopting the more stable anti conformation at room temperature. nih.gov

Theoretical vibrational analysis is a critical tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies and intensities of the molecule's fundamental vibrational modes. mdpi.comijaemr.com Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or torsion.

For this compound, these calculations would identify characteristic frequencies for its functional groups. mdpi.comresearchgate.netresearchgate.net The theoretical spectrum, after applying a scaling factor to account for anharmonicity and basis set limitations, can be directly compared with an experimental spectrum to confirm the structure and assign the observed absorption bands. ijaemr.comnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are illustrative frequency ranges based on data from phenol (B47542), 2,4-D, and related structures.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchAr-H3100 - 3000
Aliphatic C-H Stretch-CH₂-2960 - 2850
Aromatic C=C StretchAr C=C1600 - 1450
Asymmetric C-O-C StretchAr-O-CH₂1275 - 1200
Symmetric C-O-C StretchAr-O-CH₂1075 - 1020
C-Cl StretchAr-Cl850 - 550

Molecular Modeling and Interaction Studies

Beyond the properties of a single molecule, computational modeling can explore how this compound interacts with itself and with other materials.

Unlike molecules containing strong hydrogen bond donors (e.g., the carboxylic acid group in 2,4-D), this compound lacks -OH or -NH groups. mdpi.comresearchgate.net Therefore, it cannot form the strong, classic hydrogen-bonded dimers seen in related herbicides.

However, computational analysis can reveal weaker intermolecular forces that may lead to dimerization or aggregation. These interactions include:

π–π Stacking: The electron-rich aromatic rings can stack on top of one another, a common interaction in aromatic systems.

C-H···O and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the ethane bridge or aromatic rings and the oxygen or chlorine atoms of an adjacent molecule. researchgate.netresearchgate.net

Dipole-Dipole Interactions: The polar C-O and C-Cl bonds create local dipoles, leading to electrostatic interactions between molecules.

Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these subtle intermolecular contacts in a crystal lattice, providing insight into the packing forces that would govern the solid-state structure of the compound. researchgate.net

Molecular modeling is used to simulate the adsorption of this compound onto the surface or into the pores of adsorbent materials like activated carbon or clay minerals (e.g., montmorillonite). mdpi.comuitm.edu.my Such studies are crucial for understanding its environmental fate and designing remediation strategies. mdpi.com

The primary mechanisms for its adsorption from an aqueous solution are predicted to be:

Hydrophobic Interactions: As a relatively nonpolar molecule, it is energetically favorable for it to move from a polar solvent like water to a nonpolar surface.

Van der Waals Forces: These are the dominant attractive forces between the nonpolar parts of the molecule and the adsorbent surface.

π–π Interactions: When the adsorbent is a material like activated carbon, which has graphitic regions, π–π stacking between the molecule's aromatic rings and the carbon surface provides a strong driving force for adsorption.

Computational simulations can model the intercalation process, where the molecule enters the interlayer space of a layered material like montmorillonite (B579905) clay. mdpi.comresearchgate.net These models show that the process is energetically favorable and can predict the orientation of the molecule within the clay galleries, which is typically parallel to the silicate (B1173343) sheets to maximize van der Waals contact. mdpi.com

Computational Prediction of Degradation Pathways

The primary degradation mechanism for phenoxyalkanoic acid herbicides like 2,4-D is microbial degradation. This process typically involves the cleavage of the ether bond, a key step that can be modeled computationally. For 2,4-D, this cleavage is initiated by α-ketoglutarate-dependent dioxygenases, leading to the formation of 2,4-dichlorophenol (B122985). A similar initial step can be predicted for this compound, where enzymatic attack would likely target one of the ether linkages, breaking the molecule into 2,4-dichlorophenol and 2-(2,4-dichlorophenoxy)ethanol. The latter could then undergo further degradation.

Subsequent degradation steps would involve the hydroxylation of the resulting 2,4-dichlorophenol to form dichlorocatechol, followed by ring cleavage. Computational models can predict the feasibility and energetics of these reactions. The stability and reactivity of the various conformers of related molecules like 2,4-D have been investigated using Density Functional Theory (DFT) and ab initio methods, which could be applied to this compound and its degradation intermediates to determine the most likely pathways.

It is important to note that environmental conditions such as pH, temperature, and the presence of specific microbial populations significantly influence degradation rates and pathways. While computational models can predict ideal degradation routes, these factors will ultimately determine the real-world fate of the compound.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in understanding how a chemical's structure influences its biological activity. For this compound, SAR analyses can help to infer its potential biological effects by comparing its structure to that of well-characterized analogs.

Comparative Analysis with Functional and Structural Analogs

The structure of this compound consists of two 2,4-dichlorophenoxy groups linked by an ethane bridge. This structure shares similarities with several other compounds, most notably the phenoxyalkanoic acid herbicides.

Compound Structure Key Structural Features
This compound Two 2,4-dichlorophenoxy groups linked by an ethane bridge.
2,4-Dichlorophenoxyacetic acid (2,4-D) A single 2,4-dichlorophenoxy group attached to an acetic acid moiety.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) A 2,4,5-trichlorophenoxy group attached to an acetic acid moiety.
MCPA (2-methyl-4-chlorophenoxyacetic acid) A 4-chloro-2-methylphenoxy group attached to an acetic acid moiety.
1,2-Bis(4-methylphenoxy)ethane Two 4-methylphenoxy groups linked by an ethane bridge. nih.gov

The key differences between this compound and its herbicidal analogs like 2,4-D lie in the nature of the substituent attached to the phenoxy group and the presence of a second phenoxy group. In 2,4-D, the carboxylic acid group is crucial for its herbicidal activity, as it mimics the plant hormone auxin. This compound lacks this acidic functional group. However, the presence of two 2,4-dichlorophenoxy moieties suggests that it could potentially interact with biological targets that recognize this structural motif.

Studies on phenoxyacetic acid derivatives have shown that the type and position of substituents on the aromatic ring are critical for their biological activity. For instance, an increase in the number of chlorine atoms on the aromatic ring can affect properties like lipid peroxidation. mst.dk The replacement of the chlorine atoms with methyl groups, as seen in 1,2-Bis(4-methylphenoxy)ethane, would also be expected to alter its biological and toxicological profile significantly. nih.gov

Computational Approaches to Modulatory Effects

Computational methods are invaluable for predicting and understanding the potential modulatory effects of a compound on biological systems. These approaches can be used to screen for potential interactions with various receptors and enzymes, providing insights into possible mechanisms of action.

For a compound like this compound, molecular docking studies could be employed to predict its binding affinity to various biological targets. For example, given its structural similarity to phenoxy herbicides, it could be docked into the binding sites of receptors known to interact with these herbicides, such as auxin-binding proteins in plants or various receptors in animal systems. Studies have shown that phenoxy herbicides can interact with receptors like the human chemosensory receptor subunit T1R3. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of this compound. mst.dknih.gov These models use the physicochemical properties and structural features of a series of related compounds to build a mathematical relationship with their biological activity. By inputting the structural parameters of this compound into a validated QSAR model for phenoxy compounds, its potential activity could be estimated.

Furthermore, molecular dynamics simulations can provide a more dynamic picture of the interaction between the compound and its potential target. These simulations can reveal how the compound binds and whether this binding induces conformational changes in the receptor, which is crucial for understanding its modulatory effects. While direct computational studies on the modulatory effects of this compound are lacking, the existing computational frameworks for related compounds provide a clear roadmap for future investigations.

Mechanistic Investigations of Biological Activity in Vitro and Non Clinical Models

Cellular and Subcellular Interaction Mechanisms

Comprehensive data from in vitro and non-clinical models detailing the precise cellular and subcellular interactions of 1,2-Bis(2,4-dichlorophenoxy)ethane are not sufficiently documented in accessible scientific literature.

Modulation of Signal Transduction Pathways

There is a lack of specific research identifying the signal transduction pathways that may be modulated by this compound. The specific proteins, kinases, or secondary messengers affected by this compound have not been elucidated in published studies.

Influence on Metabolic Pathways

While related chlorinated compounds are known to influence metabolic processes, specific studies detailing how this compound affects metabolic pathways are not available. There is no specific information on its effects on key metabolic enzymes or pathways such as glycolysis, the citric acid cycle, or lipid metabolism.

Impact on Cellular Processes

The precise impact of this compound on fundamental cellular processes like cell cycle progression, apoptosis, or cellular differentiation has not been a subject of detailed investigation in available research.

Molecular Target Identification and Binding Studies

Specific molecular targets of this compound have not been definitively identified in the scientific literature.

Interaction with Enzymes and Receptor Binding

There is a notable absence of published receptor binding assays or enzyme inhibition studies for this compound. Consequently, its binding affinity for specific receptors or its inhibitory constants (IC50) for various enzymes are unknown.

Ligand-Target Recognition and Activity Modulation

Without the identification of specific molecular targets, the mechanisms of ligand-target recognition and how this compound might modulate the activity of any such targets remain speculative.

Mechanistic Basis of Interactions with Non-Target Organisms

Assessment of Ecotoxicity Mechanisms on Aquatic Life Forms

There is a significant lack of specific studies on the ecotoxicity mechanisms of this compound on aquatic life forms. Research in this area has predominantly centered on 2,4-D. For 2,4-D, various mechanisms of toxicity in aquatic organisms have been identified, which could potentially serve as a starting point for future investigations into this compound, should a structural or metabolic relationship be established.

Studies on 2,4-D have revealed several modes of action at the cellular and physiological levels in aquatic organisms. One of the key mechanisms identified is the induction of oxidative stress . nih.gov In fish gills, exposure to 2,4-D has been shown to increase lipid peroxidation and the levels of oxidized glutathione (B108866), alongside an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. nih.gov This indicates that the compound can disrupt the balance between the production of reactive oxygen species and the organism's ability to detoxify them, leading to cellular damage.

Furthermore, neurotoxicity has been proposed as another significant mechanism. nih.gov Some studies suggest that 2,4-D can interfere with the nervous system of fish. nih.gov Behavioral changes observed in fish, such as lethargy, abnormal swimming patterns, and reduced reaction times, are indicative of neurological effects. nih.gov For instance, research on the neotropical fish Cnesterodon decemmaculatus demonstrated behavioral alterations including slowness in motion and abnormal swimming following exposure to a 2,4-D-based herbicide. nih.gov

Genotoxicity , or damage to the genetic material of an organism, is another reported effect of 2,4-D. Studies have shown that exposure to 2,4-D can lead to an increase in the frequency of micronuclei and other nuclear abnormalities in fish erythrocytes, as well as primary DNA damage. nih.gov

It is crucial to reiterate that these findings pertain to 2,4-D. Without specific research, it is not scientifically sound to extrapolate these mechanisms directly to this compound. The distinct chemical structure of this compound may lead to different metabolic pathways and toxicological profiles.

Table 1: Summary of Potential Ecotoxicity Mechanisms (Based on 2,4-D Research)

Mechanism of ToxicityObserved Effects in Aquatic Organisms (for 2,4-D)Potential Implications for Aquatic Life
Oxidative Stress Increased lipid peroxidation, altered antioxidant enzyme activity. nih.govCellular damage, impaired physiological functions.
Neurotoxicity Behavioral changes (abnormal swimming, lethargy). nih.govnih.govReduced ability to find food, avoid predators, and reproduce.
Genotoxicity Increased frequency of micronuclei, DNA damage. nih.govMutations, developmental abnormalities, cancer.
Endocrine Disruption Altered hormone levels, reproductive issues. nih.govImpaired reproduction, population decline.

Mechanistic Disruptions in Aquatic Food Webs

Information specifically detailing the mechanistic disruptions in aquatic food webs caused by this compound is not available. Any discussion on this topic would be speculative and based on the general principles of ecotoxicology and the known effects of related compounds like 2,4-D.

The introduction of a toxic substance into an aquatic ecosystem can disrupt the food web at multiple levels. These disruptions can occur through several mechanisms:

Direct Toxicity to Primary Producers: If this compound were toxic to phytoplankton and other algae, it would reduce the primary productivity of the ecosystem. This would limit the food source available for primary consumers, such as zooplankton and small invertebrates, causing a bottom-up effect that could lead to a decline in the populations of organisms at higher trophic levels.

Toxicity to Primary and Secondary Consumers: Direct toxicity to invertebrates and small fish would reduce the food available for larger predators. For example, some formulations of 2,4-D have been shown to be toxic to aquatic invertebrates. inchem.org A significant decline in these populations would impact the fish, birds, and other animals that prey on them.

Bioaccumulation and Biomagnification: If this compound is persistent and lipophilic, it could bioaccumulate in the tissues of individual organisms. As it moves up the food chain, its concentration could increase at each trophic level (biomagnification), potentially reaching concentrations that are toxic to top predators, even if the initial concentration in the water is low. While 2,4-D itself is not considered to bioaccumulate significantly, the properties of this compound in this regard are unknown. inchem.org

Sub-lethal Effects on Behavior and Reproduction: Even at concentrations that are not directly lethal, the compound could cause sub-lethal effects that disrupt food web dynamics. For example, if the compound impairs the swimming ability or foraging behavior of a predator, its ability to capture prey would be reduced. Similarly, if it affects the reproduction of a key species, the population of that species could decline over time, impacting all other species that depend on it. Studies on 2,4-D have shown such sub-lethal behavioral and reproductive effects in fish. nih.govnih.gov

The potential for this compound to cause such disruptions remains uninvestigated. Dedicated research is required to understand its environmental fate, persistence, bioaccumulation potential, and its specific toxic effects on a range of aquatic organisms representing different trophic levels.

Q & A

Q. What are the standard synthesis protocols for 1,2-Bis(2,4-dichlorophenoxy)ethane, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol derivatives and ethylene dihalides. A validated protocol includes:

  • Dissolving 2,4-dichlorophenol (or its sodium salt) in a polar solvent (e.g., methanol or acetonitrile) .
  • Adding a base (e.g., K₂CO₃) to deprotonate the phenol and promote reaction with 1,2-dibromoethane .
  • Refluxing for 4–24 hours, followed by purification via flash chromatography or recrystallization .

Optimization Strategies:

  • Catalyst Use: Acidic catalysts (e.g., H₂SO₄) can enhance esterification steps in intermediate synthesis .
  • Solvent Selection: Acetonitrile improves reaction homogeneity, while ethanol aids recrystallization .
  • Yield Improvement: Increasing molar ratios of phenol derivatives to ethylene dihalide (1.5:1) reduces side products .

Q. Table 1: Comparison of Synthesis Conditions

Parameter
Reactants2,4-Dichlorobenzoic acid4-Methoxyphenol
SolventMethanolAcetonitrile
Catalyst/BaseH₂SO₄K₂CO₃
Reaction Time4 hoursOvernight (338 K)
Purification MethodRecrystallizationFlash chromatography

Q. Which spectroscopic techniques are most effective for characterizing the purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm molecular structure by identifying aromatic proton environments (δ 6.8–7.5 ppm) and ethylene bridge signals (δ 4.2–4.5 ppm) .
  • FT-IR: Peaks at 1240–1280 cm⁻¹ (C-O-C stretching) and 750–800 cm⁻¹ (C-Cl bending) validate functional groups .
  • X-ray Crystallography: Resolves crystal packing and molecular geometry, critical for confirming stereochemistry .
  • HPLC: Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve these:

  • Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Purity Verification: Apply HPLC-MS to confirm compound integrity and rule out degradation products .
  • Meta-Analysis: Compare dose-response curves across studies to identify outliers or non-linear effects .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Reactors: Improve heat dissipation and reduce side reactions during exothermic steps .
  • Purification at Scale: Replace recrystallization with automated flash chromatography (C18 columns) for higher throughput .
  • In-line Monitoring: Use FT-IR or Raman spectroscopy to track reaction progress and optimize quenching times .

Q. Table 2: Scalability Challenges and Solutions

ChallengeSolutionReference
Heat managementContinuous flow reactors
Purification efficiencyAutomated chromatography systems
Yield variabilityReal-time spectroscopic monitoring

Q. How does incorporating this compound into polymers affect material properties?

Methodological Answer: As a monomer in epoxy resins or polyesters, it influences:

  • Thermal Stability: Increases glass transition temperature (Tg) due to rigid aromatic rings (e.g., Tg ↑ by 20°C in epoxy systems) .
  • Flame Retardancy: Releases chlorine radicals under heat, quenching combustion reactions (LOI values >28%) .
  • Crystallinity: Reduces crystallinity in polyesters due to bulky substituents, enhancing optical clarity .

Synthesis Example:
React with epichlorohydrin and crosslink with diamines (e.g., DDM) at 168°C for 4 hours to form flame-retardant epoxies .

Q. What analytical methods are used to study environmental degradation of this compound?

Methodological Answer:

  • GC-MS: Identifies volatile degradation products (e.g., 2,4-dichlorophenol) using electron ionization .
  • HPLC-UV/Vis: Quantifies aqueous persistence under UV exposure (λ = 290 nm) .
  • Ecotoxicity Assays: Daphnia magna or algal growth inhibition tests assess aquatic toxicity of degradation byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.